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Compound of Interest

Compound Name: Fmoc-3-bromo-L-phenylalanine

CAS No.: 220497-48-3

Cat. No.: B557915

Get Quote

The incorporation of halogen atoms, such as bromine, into amino acid structures is a potent

strategy in medicinal chemistry.[1][2] This modification can significantly influence a peptide's

three-dimensional structure and surface characteristics, which are vital for interactions with

biological receptors or ligands.[1] Halogenation can alter physicochemical properties like

lipophilicity and metabolic stability, potentially enhancing the pharmacological activity of

peptide-based drug candidates.[1][3] Specifically, the bromine atom in (S)-Fmoc-3-bromo-L-
phenylalanine acts as a versatile synthetic handle for post-synthesis modifications, enabling

the creation of diverse peptide libraries and complex molecular structures.[4][5]

Compound Profile: Physicochemical and Structural
Characteristics
A foundational understanding of the properties of (S)-Fmoc-3-bromo-L-phenylalanine is

essential for its effective use in research and development.
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Property Value Source(s)

CAS Number 220497-48-3 [6][7]

Molecular Formula C24H20BrNO4 [6][8]

Molecular Weight ~466.3 g/mol [6][8]

Appearance White to off-white powder [5]

Purity Typically ≥98% [6]

Storage Temperature 0 - 8 °C [5]

The structure of this compound features a bromine atom on the phenyl ring and a base-labile

Fmoc (9-fluorenylmethoxycarbonyl) protecting group.[4] This Fmoc group is crucial for its

seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[4][5]

Key Applications in Scientific Research and Drug
Development
(S)-Fmoc-3-bromo-L-phenylalanine is a versatile tool with a wide range of applications in

peptide science.

Site-Specific Modifications and Bioconjugation
The bromine atom serves as a key functional group for introducing further chemical diversity

into a peptide sequence.[4] It acts as a convenient handle for post-synthetic modifications,

most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura

reaction.[9][10] This allows for the late-stage introduction of various molecular fragments, which

is invaluable for:

Structure-Activity Relationship (SAR) Studies: Rapidly generating libraries of peptide analogs

to probe biological interactions and optimize activity.[3]

Bioconjugation: Attaching reporter molecules such as fluorophores or other bioactive

compounds to peptides for diagnostic or therapeutic purposes.[4][5]
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Enhancing Peptide and Protein Properties
The introduction of halogenated amino acids can fine-tune the biological and physical

properties of peptides.[1] Halogenation can improve metabolic stability, and the bromine atom

itself can participate in halogen bonding, a type of non-covalent interaction that can enhance

binding affinity to target proteins.[11][12] This makes it a valuable component in the design of

novel therapeutics with improved efficacy.[5]

A Building Block for Novel Therapeutics
This amino acid derivative is a foundational component for creating complex peptide chains

and novel therapeutic agents.[4] It is particularly valuable in the synthesis of bioactive peptides

for the development of new drugs targeting a variety of diseases.[5]

Experimental Protocols and Methodologies
The following section provides detailed, step-by-step methodologies for the effective use of (S)-

Fmoc-3-bromo-L-phenylalanine in a laboratory setting.

Incorporation via Fmoc-Based Solid-Phase Peptide
Synthesis (SPPS)
The Fmoc-SPPS method is the most common technique for synthesizing peptides and allows

for the efficient incorporation of (S)-Fmoc-3-bromo-L-phenylalanine into a peptide sequence.

[13][14]

Workflow for a Single SPPS Cycle:

Caption: Standard workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Steps:

Resin Preparation: The synthesis begins with an insoluble resin support, which should be

swelled in a suitable solvent like N,N-Dimethylformamide (DMF) to ensure accessibility of the

reactive sites.[15][16]

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed

using a mild base, typically a solution of 20% piperidine in DMF.[15][17] This exposes a free

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8659048/
https://pubs.acs.org/doi/10.1021/jm3012068
https://pmc.ncbi.nlm.nih.gov/articles/PMC6151711/
https://www.chemimpex.com/products/15120
https://www.nbinno.com/pharmaceutical-intermediates/fmoc-l-3-bromophenylalanine-key-building-block-advanced-peptide-synthesis-drug-discovery-iy
https://www.chemimpex.com/products/15120
https://www.benchchem.com/product/b557915/docs?utm_src=pdf-body#core-principles-the-strategic-value-of-halogenated-amino-acids
https://www.benchchem.com/product/b557915/docs?utm_src=pdf-body#core-principles-the-strategic-value-of-halogenated-amino-acids
http://chemistry.du.ac.in/wp-content/uploads/2023/01/SPPS-Peptide-Synthesis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4745034/
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.biomatik.com/blog/techniques-and-protocols-of-presenttime-solid-phase-peptide-synthesis/
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557915?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


amine group for the next coupling step.

Washing: The resin must be thoroughly washed with DMF to remove residual piperidine and

by-products.[15]

Amino Acid Coupling: The incoming (S)-Fmoc-3-bromo-L-phenylalanine is pre-activated

with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the

resin.[18] The reaction is typically agitated for 1-2 hours to ensure complete coupling.[17][19]

Washing: The resin is washed again to remove excess reagents and by-products.[19]

Cycle Repetition: These steps are repeated for each amino acid in the desired sequence.[19]

Post-Synthetic Modification via Suzuki-Miyaura Cross-
Coupling
The bromine atom on the phenylalanine residue provides a reactive site for palladium-

catalyzed cross-coupling reactions, allowing for further diversification of the peptide.[10][20]

Conceptual Workflow for On-Resin Suzuki Coupling:

Caption: Suzuki-Miyaura cross-coupling on a peptide containing 3-bromo-phenylalanine.

Key Steps:

Peptide Synthesis: First, the peptide containing the 3-bromo-L-phenylalanine residue is

synthesized on the solid support as described above.

Coupling Reaction: The peptide-resin is then subjected to the Suzuki-Miyaura coupling

conditions. This typically involves treating the resin with an arylboronic acid, a palladium

catalyst (e.g., Pd(PPh3)4), and a base in a suitable solvent mixture.[10][21]

Cleavage and Purification: After the on-resin reaction, the modified peptide is cleaved from

the solid support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

[17] The crude peptide is then purified, usually by reverse-phase high-performance liquid

chromatography (RP-HPLC).
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Conclusion and Future Perspectives
(S)-Fmoc-3-bromo-L-phenylalanine is a powerful and versatile tool for researchers in peptide

chemistry and drug development. Its straightforward use in standard SPPS protocols,

combined with the potential for post-synthetic modification, opens up vast possibilities for

creating novel peptide-based molecules with tailored biological activities.[5] As the field of

peptide therapeutics continues to expand, the strategic use of such functionalized amino acids

will be instrumental in advancing the development of next-generation medicines.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Foundational & Exploratory

Check Availability & Pricing
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